Gemilukast - 1232861-58-3

Gemilukast

Catalog Number: EVT-269030
CAS Number: 1232861-58-3
Molecular Formula: C36H37F2NO5
Molecular Weight: 601.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gemilukast, also known as ONO-6950, is an orally active dual CysLT1 and CysLT2 antagonist. Gemilukast exhibited antagonist activities with IC50 values of 1.7 and 25 nM against human CysLT1 and human CysLT2, respectively, and potent efficacy at an oral dose of 0.1 mg/kg given 24 h before LTD4 challenge in a CysLT1-dependent guinea pig asthmatic model. In addition, gemilukast dose-dependently reduced LTC4-induced bronchoconstriction in both CysLT1- and CysLT2-dependent guinea pig asthmatic models, and it reduced antigen-induced constriction of isolated human bronchi. Gemilukast is currently being evaluated in phase II trials for the treatment of asthma.
Source and Classification

Gemilukast was developed as part of ongoing research into leukotriene receptor antagonists, which are crucial in managing inflammatory responses in conditions like asthma. The compound's classification as a dual antagonist allows it to inhibit both CysLT1 and CysLT2 receptors, providing a broader therapeutic effect compared to single-receptor antagonists .

Synthesis Analysis

Methods and Technical Details

The synthesis of Gemilukast involves several key steps, including the isomerization of an indole core structure and the incorporation of a triple bond into the lead compound. This synthetic pathway is designed to enhance the compound's potency and selectivity for its target receptors. The final product's efficacy was demonstrated through various pharmacological assays, with IC50 values indicating strong antagonistic activity against human CysLT1 (1.7 nM) and CysLT2 (25 nM) receptors .

Molecular Structure Analysis

Structure and Data

The molecular structure of Gemilukast features a complex arrangement that includes:

  • Indole core: A bicyclic structure that is crucial for receptor binding.
  • Triple bond: Enhances the compound's chemical stability and biological activity.
  • Dicarboxylic acid moieties: Contribute to the compound's interaction with receptor sites.

The structural formula can be represented as follows:

C15H14N2O4\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4

This formula indicates a molecular weight of approximately 286.28 g/mol, which is consistent with its pharmacological profile .

Chemical Reactions Analysis

Reactions and Technical Details

Gemilukast undergoes various chemical reactions that are essential for its biological activity. The primary reactions involve binding to the cysteinyl-leukotriene receptors, where it competes with endogenous leukotrienes such as leukotriene D4. The binding process can be summarized as follows:

  1. Competitive Binding: Gemilukast competes with leukotrienes for receptor sites.
  2. Inhibition of Receptor Activation: By binding to these receptors, Gemilukast prevents the activation of downstream signaling pathways associated with inflammation and bronchoconstriction.

These interactions are critical in modulating the effects of leukotrienes in asthmatic conditions .

Mechanism of Action

Process and Data

The mechanism of action for Gemilukast involves several steps:

  1. Receptor Binding: Gemilukast binds to CysLT1 and CysLT2 receptors, blocking their activation by natural ligands.
  2. Inhibition of Bronchoconstriction: By preventing leukotriene-induced bronchoconstriction, Gemilukast helps alleviate symptoms associated with asthma.
  3. Reduction of Inflammatory Responses: The dual antagonistic action results in decreased inflammation in the airways, improving respiratory function.

In preclinical models, Gemilukast has shown significant efficacy in reducing bronchoconstriction induced by leukotrienes at doses as low as 0.1 mg/kg .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of Gemilukast during synthesis .

Applications

Scientific Uses

Gemilukast is primarily investigated for its application in treating asthma due to its potent antagonistic effects on cysteinyl-leukotriene receptors. Current research focuses on:

  • Asthma Management: Evaluating efficacy in reducing asthma attacks and improving lung function.
  • Allergic Rhinitis: Potential use in managing symptoms associated with seasonal allergies.
  • Clinical Trials: Ongoing phase II trials are assessing its safety and effectiveness compared to existing therapies like montelukast .
Introduction to Cysteinyl Leukotriene Pathways and Therapeutic Targeting

Biochemical Role of Cysteinyl Leukotrienes in Inflammatory Diseases

Cysteinyl leukotrienes (CysLTs)—LTC₄, LTD₄, and LTE₄—are potent lipid mediators derived from arachidonic acid metabolism via the 5-lipoxygenase (5-LOX) pathway. These eicosanoids exert pro-inflammatory effects by binding to G protein-coupled receptors CysLT₁R and CysLT₂R, which are differentially expressed across tissues:

  • CysLT₁R activation drives bronchoconstriction, vascular permeability, mucus secretion, and eosinophil recruitment in asthma [2] [7].
  • CysLT₂R activation promotes endothelial adhesion, fibrosis, and cardiac/vascular remodeling, implicated in atherosclerosis and obstructive sleep apnea (OSA)-related cardiovascular complications [3] [8].

In Alzheimer’s disease (AD), CysLTs modulate neuroinflammation by activating microglia and astrocytes, increasing amyloid-β (Aβ) production, and disrupting the blood-brain barrier. Elevated CysLT₁R expression correlates with Aβ plaque density in AD models, while genetic ablation of 5-LOX reduces tau pathology [5] [8]. Table 1 summarizes receptor-specific pathophysiological roles.

Table 1: CysLT Receptor Distribution and Pathological Roles

ReceptorPrimary TissuesKey Pathological Roles
CysLT₁RLung, spleen, brain microgliaAsthma bronchoconstriction, neuroinflammation in AD, eosinophil recruitment
CysLT₂RHeart, brain, adrenal glands, vascular endotheliumAtherosclerosis progression, vascular remodeling in OSA, cardiac fibrosis
GPR17Oligodendrocytes, neuronsNeuronal damage sensing, demyelination in neurodegenerative diseases

Historical Development of Leukotriene Receptor Antagonists

First-generation antagonists targeted single receptors:

  • Montelukast and zafirlukast (CysLT₁R-selective) gained FDA approval for asthma in the 1990s. They reduce exacerbations by 30–40% but show limited efficacy against LTC₄-mediated CysLT₂R activation [2] [6].
  • Limitations of selectivity: Monotherapy fails to block CysLT₂R-driven inflammation in OSA-associated atherosclerosis and airway remodeling. Dual inhibition was proposed to overcome this [3] [4].

Early dual antagonists like BAY-u9773 exhibited weak potency (IC₅₀ >1 μM) and poor receptor selectivity, hindering clinical utility. This underscored the need for optimized compounds [7] [9].

Emergence of Dual CysLT₁/CysLT₂ Antagonists in Pharmacotherapy

Gemilukast (ONO-6950) represents a breakthrough in dual receptor inhibition:

  • Molecular design: Incorporates a triple bond linker and dicarboxylic acid moieties, enabling high-affinity binding to both receptors. Demonstrates IC₅₀ values of 1.7 nM (human CysLT₁R) and 25 nM (human CysLT₂R), surpassing earlier agents [4] [9].
  • Preclinical efficacy:
  • Reduces LTD₄-induced bronchoconstriction in guinea pigs by >90% at 0.1 mg/kg (oral), outperforming montelukast [4].
  • Attenuates LTC₄-driven vascular hyperpermeability (CysLT₂R-mediated) by 85% at 0.3 mg/kg [9].
  • In apolipoprotein E-deficient mice, inhibits atherosclerosis progression under intermittent hypoxia by blocking HIF-1α binding to the FLAP promoter [3].

Table 2 compares key pharmacological properties of leukotriene modulators:

Properties

CAS Number

1232861-58-3

Product Name

Gemilukast

IUPAC Name

4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid

Molecular Formula

C36H37F2NO5

Molecular Weight

601.7 g/mol

InChI

InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43)

InChI Key

SILHYVDKGHXGBL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

ONO-6950; ONO 6950; ONO6950; Gemilukast.

Canonical SMILES

CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.